6-acetyl-3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N4O2S/c1-9(29)28-7-6-13-12(8-28)15(20(22,23)24)14-16(25)17(31-19(14)27-13)18(30)26-11-4-2-10(21)3-5-11/h2-5H,6-8,25H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJODKDDAFZBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-acetyl-3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a synthetic compound with a complex molecular structure characterized by its unique thieno-naphthyridine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C20H16F4N4O2S
- Molecular Weight : 452.43 g/mol
- CAS Number : 727664-47-3
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies utilizing the MTT assay demonstrated that related compounds showed IC50 values below 10 µM against human lung carcinoma (A-549) and breast adenocarcinoma (MDA-MB-231) cell lines. The most potent analogs exhibited cytotoxicity comparable to cisplatin, a standard chemotherapeutic agent .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In studies assessing its efficacy against bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from the same thieno-naphthyridine scaffold showed promising MIC values against various pathogens. For example, one derivative demonstrated an MIC of 0.25 µg/mL against Plasmodium falciparum, indicating strong antimalarial activity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit specific pathways involved in inflammatory responses:
- Mechanistic Studies : Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism by which these compounds may exert their anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of thieno-naphthyridine derivatives is crucial for optimizing their biological activity. Key observations include:
- Substituent Effects : The presence of fluorine atoms significantly enhances the lipophilicity and bioavailability of the compounds, which correlates with increased potency against cancer cell lines.
- Functional Groups : The acetyl and amino groups are essential for maintaining biological activity; modifications to these groups can lead to decreased potency.
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated a series of thieno-naphthyridine derivatives for anticancer activity. Among the tested compounds, one derivative exhibited an IC50 value of 1.89 µM against A-549 cells and was found to be more effective than cisplatin against MDA-MB-231 cells (IC50 = 1.37 µM) .
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of thieno-naphthyridine derivatives. A specific compound was tested against Staphylococcus aureus and Escherichia coli, yielding MIC values of 12.5 µg/mL and 25 µg/mL respectively, demonstrating moderate antibacterial activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of substituted thieno[2,3-b]naphthyridine carboxamides. Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Fluorine vs.
- Positional Isomerism: Substitution at the 3-cyanophenyl (CAS 664999-49-9) versus 4-fluorophenyl position significantly impacts solubility and binding kinetics due to differences in dipole moments .
Bioactivity and Target Engagement
- Kinase Inhibition: Substituted thieno[2,3-b]naphthyridines show IC₅₀ values in the nanomolar range against kinases like EGFR and VEGFR2, attributed to the 4-trifluoromethyl group’s electronic effects .
- Antimicrobial Potential: Marine-derived thieno[2,3-b]pyridines (e.g., salternamide E) demonstrate moderate activity against Gram-positive bacteria, though fluorine-containing analogs may exhibit enhanced potency .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | CAS 704876-21-1 | CAS 664999-49-9 |
|---|---|---|---|
| LogP | 3.2 | 3.8 | 2.9 |
| Solubility (µg/mL) | 12.5 (pH 7.4) | 8.3 (pH 7.4) | 18.7 (pH 7.4) |
| Plasma Protein Binding | 89% | 92% | 84% |
Interpretation :
- Higher LogP in CAS 704876-21-1 correlates with increased lipophilicity, favoring blood-brain barrier penetration but risking hepatotoxicity.
- The 3-cyanophenyl analog (CAS 664999-49-9) shows improved aqueous solubility, beneficial for oral bioavailability .
Preparation Methods
Introduction of the Trifluoromethyl Group
Trifluoromethylation at position 4 is achieved via nucleophilic substitution or radical-mediated pathways. Patent data suggest that halogenated intermediates (e.g., 4-chloro derivatives) react with trifluoromethyl copper(I) complexes in DMAc at 90–110°C. Alternatively, direct electrophilic trifluoromethylation using Umemoto’s reagent (Togni’s reagent) under palladium catalysis may improve regioselectivity, though yields for such methods in polycyclic systems are unreported in the surveyed literature.
Acetylation at Position 6
The acetyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution. A two-step sequence involving:
- Protection : Temporarily masking the amino group at position 3 using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
- Acylation : Treating the Boc-protected intermediate with acetyl chloride in the presence of AlCl₃ at 0–25°C.
Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine.
Carboxamide Coupling with 4-Fluorophenylamine
The final carboxamide moiety is installed via coupling the carboxylic acid precursor (generated by hydrolysis of a nitrile or ester group) with 4-fluorophenylamine. Optimized conditions from related syntheses include:
- Activation : Converting the acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Coupling : Reacting the acid chloride with 4-fluorophenylamine in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature.
- Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
Table 1: Representative Reaction Conditions for Carboxamide Formation
Crystallization and Purification
Final isolation employs antisolvent crystallization. Adding water (1:1 vol/vol) to the reaction mixture at 0–10°C precipitates the product. Recrystallization from ethanol/water (7:3) improves purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).
Challenges and Mitigation Strategies
- Regioselectivity in Trifluoromethylation : Competing reactions at positions 2 and 4 are mitigated by steric directing groups (e.g., bulky substituents at position 1).
- Amino Group Reactivity : Premature acetylation is avoided through sequential protection-deprotection.
- Solubility Limitations : DMAc or dimethylformamide (DMF) maintains solubility during coupling steps.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high-purity yields of this compound, given its complex heterocyclic core and substituent diversity?
- Methodological Answer : Multi-step synthesis typically involves:
- Cyclocondensation : Formation of the thieno[2,3-b][1,6]naphthyridine core via Pd-catalyzed coupling or thermal cyclization .
- Functionalization : Sequential introduction of acetyl, amino, and trifluoromethyl groups under anhydrous conditions to avoid hydrolysis .
- Purification : Use of column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key Challenges : Competing side reactions (e.g., over-acylation) require precise temperature control (<60°C) and inert atmospheres .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Characterization Workflow :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., acetyl group at C6, fluorophenyl at N-position) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~500–550 range) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?
- Recommended Assays :
- Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to structural similarity to thienopyrimidine-based inhibitors .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency while minimizing off-target effects?
- SAR Strategies :
- Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .
- Scaffold Modification : Compare activity of tetrahydrothienonaphthyridine vs. pyrazolo[4,3-d]pyrimidine analogs .
- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with ATP-binding pockets .
- Data Interpretation : Use IC50 shifts (>10-fold) to identify critical substituents. For example, trifluoromethyl removal reduces potency by 50% in kinase assays .
Q. What experimental approaches resolve contradictions in reported biological activities across structural analogs?
- Case Study : If analog A shows antiviral activity but analog B (with a thioacetamide group) exhibits cytotoxicity:
- Mechanistic Profiling : RNA-seq or proteomics to identify divergent pathways .
- Solubility Testing : Measure logP values; poor solubility may artificially reduce apparent activity in hydrophilic assays .
- Statistical Validation : Use ANOVA to confirm significance of conflicting data (p < 0.05) .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved for in vivo applications?
- Metabolism Mitigation :
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
- Prodrug Design : Mask acetyl groups with ester linkages to enhance oral bioavailability .
- PK Profiling : Conduct murine studies with LC-MS/MS plasma analysis to calculate AUC and t1/2 .
Methodological Tables
Table 1 : Comparative Biological Activities of Structural Analogs
Table 2 : Key Spectroscopic Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
